molecular formula C8H14F2O B12997036 2-(2,2-Difluoroethyl)cyclohexan-1-ol

2-(2,2-Difluoroethyl)cyclohexan-1-ol

Cat. No.: B12997036
M. Wt: 164.19 g/mol
InChI Key: XDWLMQUPYJXURD-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethyl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a hydroxyl group and a 2,2-difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Grignard Reaction: : One common method to synthesize 2-(2,2-Difluoroethyl)cyclohexan-1-ol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 2,2-difluoroethyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with cyclohexanone to yield the desired alcohol after hydrolysis.

  • Reduction of Ketones: : Another method involves the reduction of 2-(2,2-difluoroethyl)cyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone group to a hydroxyl group, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-(2,2-Difluoroethyl)cyclohexan-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the hydroxyl group to a hydrogen atom.

  • Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Thionyl chloride (SOCl2) for halogenation, sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: 2-(2,2-Difluoroethyl)cyclohexanone, 2-(2,2-Difluoroethyl)cyclohexanoic acid.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

Chemistry

2-(2,2-Difluoroethyl)cyclohexan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its fluorinated ethyl group can influence the compound’s interaction with biological molecules, making it a subject of interest in drug design and development.

Medicine

The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which 2-(2,2-Difluoroethyl)cyclohexan-1-ol exerts its effects depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the difluoroethyl group can enhance lipophilicity and membrane permeability. These interactions can influence the compound’s binding affinity and activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2,2-Trifluoroethyl)cyclohexan-1-ol: Similar in structure but with an additional fluorine atom, leading to different chemical and biological properties.

    2-(2-Fluoroethyl)cyclohexan-1-ol: Contains only one fluorine atom, resulting in distinct reactivity and applications.

    Cyclohexanol: Lacks the difluoroethyl group, making it less lipophilic and with different chemical behavior.

Uniqueness

2-(2,2-Difluoroethyl)cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C8H14F2O

Molecular Weight

164.19 g/mol

IUPAC Name

2-(2,2-difluoroethyl)cyclohexan-1-ol

InChI

InChI=1S/C8H14F2O/c9-8(10)5-6-3-1-2-4-7(6)11/h6-8,11H,1-5H2

InChI Key

XDWLMQUPYJXURD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CC(F)F)O

Origin of Product

United States

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